molecular formula C7H10BNO3 B1441513 (4-Methoxy-6-methylpyridin-3-yl)boronic acid CAS No. 1100262-14-3

(4-Methoxy-6-methylpyridin-3-yl)boronic acid

Cat. No.: B1441513
CAS No.: 1100262-14-3
M. Wt: 166.97 g/mol
InChI Key: PYSZRJNGKDMOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with a methoxy group at the 4-position, a methyl group at the 6-position, and a boronic acid group at the 3-position. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of (4-Methoxy-6-methylpyridin-3-yl)boronic acid can be achieved through various methods. One common method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. Another approach includes iridium or rhodium-catalyzed C-H or C-F borylation. These methods are well-established and relatively straightforward.

Chemical Reactions Analysis

(4-Methoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common reagents used in these reactions include palladium catalysts, halopyridines, and tetraalkoxydiborane. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

(4-Methoxy-6-methylpyridin-3-yl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound forms stable transition complexes with sugars and amino acids, which have been tested for the inhibition of the NorA efflux pump.

    Medicine: Boronic acid derivatives are identified as potent antagonists for the alpha (v)beta (3) receptor, significant in the prevention and treatment of osteoporosis.

    Industry: It is used in the development of new PET radioligands for medical imaging and diagnostics.

Mechanism of Action

The mechanism of action of (4-Methoxy-6-methylpyridin-3-yl)boronic acid involves its ability to form stable transition complexes with various biological molecules. These complexes can inhibit specific molecular targets, such as the NorA efflux pump, and interact with receptors like alpha (v)beta (3) to exert their effects.

Comparison with Similar Compounds

(4-Methoxy-6-methylpyridin-3-yl)boronic acid can be compared with other similar compounds, such as:

  • 6-Methylpyridine-3-boronic acid
  • This compound pinacol ester

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and its wide range of applications in various fields.

Properties

IUPAC Name

(4-methoxy-6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-3-7(12-2)6(4-9-5)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSZRJNGKDMOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(N=C1)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694437
Record name (4-Methoxy-6-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100262-14-3
Record name (4-Methoxy-6-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxy-6-methylpyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Methoxy-6-methylpyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-Methoxy-6-methylpyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-Methoxy-6-methylpyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Methoxy-6-methylpyridin-3-yl)boronic acid
Reactant of Route 6
(4-Methoxy-6-methylpyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.